4-Chloro-3-hydroxybenzaldehyde
Overview
Description
4-Chloro-3-hydroxybenzaldehyde is an organic compound with the molecular formula C7H5ClO2. It is a white to light pink solid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of both a hydroxyl group and a formyl group on the benzene ring, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-3-hydroxybenzaldehyde can be synthesized through several methods. One common method involves the chlorination of 3-hydroxybenzaldehyde. This reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques helps achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-hydroxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-chloro-3-hydroxybenzoic acid.
Reduction: Reduction of the formyl group can yield 4-chloro-3-hydroxybenzyl alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: 4-Chloro-3-hydroxybenzoic acid.
Reduction: 4-Chloro-3-hydroxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the reagents used.
Scientific Research Applications
4-Chloro-3-hydroxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, fragrances, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-3-hydroxybenzaldehyde involves its reactivity with various biological molecules. The hydroxyl and formyl groups allow it to form covalent bonds with nucleophiles, making it useful in enzyme inhibition studies. The compound can interact with amino acids in proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-hydroxybenzaldehyde
- 4-Chloro-2-hydroxybenzaldehyde
- 4-Chloro-3-methoxybenzaldehyde
Uniqueness
4-Chloro-3-hydroxybenzaldehyde is unique due to the specific positioning of the chloro and hydroxyl groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in certain synthetic applications due to its specific electronic and steric properties .
Properties
IUPAC Name |
4-chloro-3-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2/c8-6-2-1-5(4-9)3-7(6)10/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAFGNAOINNEKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80551505 | |
Record name | 4-Chloro-3-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80551505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56962-12-0 | |
Record name | 4-Chloro-3-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80551505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the planar structure of the Schiff base derived from 4-chloro-3-hydroxybenzaldehyde and 2,4-dinitrophenylhydrazine?
A1: The research paper describes the crystal structure of (E)-2-chloro-4-{[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl}phenol acetonitrile hemisolvate, a Schiff base synthesized from the reaction of this compound and 2,4-dinitrophenylhydrazine. The near-planar conformation of this Schiff base, with a dihedral angle of only 3.70° between the benzene rings [], suggests significant conjugation across the molecule. This planarity and conjugation can influence the compound's electronic properties, potentially impacting its biological activity, optical properties, and metal-chelating abilities, which are often key aspects studied for Schiff base compounds.
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